4-Azido-3-chlorobenzyl bromide

概要

説明

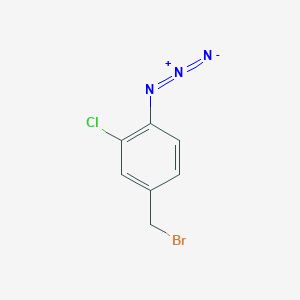

4-Azido-3-chlorobenzyl bromide: is an organic compound with the molecular formula C₇H₅BrClN₃ and a molecular weight of 246.49 g/mol It is a heterocyclic organic compound that features an azido group (-N₃) and a bromomethyl group (-CH₂Br) attached to a chlorobenzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-chlorobenzyl bromide typically involves the azidation of 3-chlorobenzyl bromide. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for maximum yield, and implementing safety measures due to the potentially explosive nature of azides.

化学反応の分析

Traditional Batch Bromination

-

Reagents : 4-Azido-3-chlorotoluene reacts with N-bromosuccinimide (NBS) and 2,2’-azobisisobutyronitrile in dry benzene under reflux (10 hours, nitrogen atmosphere) .

-

Outcome :

Flow Bromination

-

Conditions : Photomicrofluidic bromination with molecular bromine (Br₂) under controlled irradiation (residence time: 0.05 mL/min) .

-

Advantages :

| Method | Reagents/Conditions | Yield (%) | Selectivity | Byproducts |

|---|---|---|---|---|

| Batch Bromination | NBS, 2,2’-azobisisobutyronitrile, benzene, reflux | 58 | Moderate | Dibrominated |

| Flow Bromination | Br₂, photomicrofluidic reactor | 80–94 | High | None |

Glycosylation and Hydroxy Protection

4-Azido-3-chlorobenzyl bromide serves as a protecting group for hydroxyl moieties in carbohydrate chemistry:

-

Reaction : Treatment of methyl 2,3,4-tri-O-benzyl-D-glucopyranoside with sodium hydride (NaH) in DMF, followed by benzylation with this compound .

-

Outcome :

Selective Deprotection

The azidobenzyl group is cleaved via a two-step sequence:

-

Staudinger Reduction : Converts azide to amine using triphenylphosphine.

-

DDQ Oxidation : Removes the benzyl group under mild conditions .

Photoaffinity Labeling

The arylazide group undergoes photochemical activation to generate nitrene intermediates, enabling covalent crosslinking with biomolecules .

Photochemical and Thermal Stability

-

Thermal Sensitivity : Decomposes at temperatures >75°C, releasing nitrogen gas .

-

Photostability : Stable under microflow reactor conditions (λ = 300–400 nm) but decomposes under prolonged UV exposure .

Reactivity in Radical Reactions

While not directly studied for this compound, analogous bromine azides (e.g., BrN₃) participate in radical cascades:

-

Example : Bromoazidation of alkenes via BrN₃-generated azide radicals .

-

Relevance : Highlights potential for leveraging the azide group in radical-mediated transformations .

Key Research Findings

-

Synthetic Efficiency : Flow bromination outperforms batch methods in yield and selectivity .

-

Functional Tolerance : Compatible with photosensitive groups (e.g., benzoyl, azide) .

-

Deprotection Specificity : Enables sequential unmasking in multistep syntheses .

Glycosylation Reactions with this compound

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl 2,3,4-tri-O-benzyl-D-glucopyranoside | NaH, DMF, 0°C → RT | 6-O-(4-azido-3-chlorobenzyl) derivative | 94 |

Comparative Reactivity of Protecting Groups

| Protecting Group | Deprotection Method | Compatibility |

|---|---|---|

| 4-Azido-3-chlorobenzyl | Staudinger/DDQ | Acid-sensitive systems |

| Traditional Benzyl | Hydrogenolysis (H₂/Pd) | Limited by reducible groups |

科学的研究の応用

Organic Synthesis

4-Azido-3-chlorobenzyl bromide serves as a building block for synthesizing various complex organic molecules. Its azido group is particularly valuable for click chemistry, enabling the formation of stable linkages with various nucleophiles, such as amines and thiols . This property makes it applicable in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize bioactive compounds. It has been employed in the production of azido derivatives that can act as potential drug candidates targeting neurological disorders and cancer therapies. The azido group can facilitate the introduction of diverse functional groups, enhancing the biological activity of the resultant compounds .

Photochemical Applications

The compound exhibits unique photochemical properties that allow it to be used in photoaffinity labeling studies. The azido group can be activated under UV light, leading to covalent bond formation with biomolecules, which is useful for studying protein interactions and cellular processes . This application has implications in drug discovery and biochemical research.

Protective Group in Organic Synthesis

This compound is utilized as a protecting group for hydroxyl functions in organic synthesis. The Cl-Azb ether derived from this compound shows improved stability under acidic conditions compared to its parent azidobenzyl ether, making it advantageous for protecting sensitive functional groups during multi-step syntheses .

Case Study 1: Synthesis of Azido-Iodo Derivatives

In a study focused on synthesizing azido-iodo derivatives of methylphenidate, researchers utilized this compound as a key reagent. The compound facilitated the introduction of the azido group onto the aromatic ring, allowing for subsequent modifications that enhanced the pharmacological profile of the derivatives .

Case Study 2: Click Chemistry Applications

Another study highlighted the use of this compound in click chemistry applications. The compound was reacted with various nucleophiles to produce a library of azide-containing compounds that were screened for biological activity, demonstrating its utility in high-throughput screening methodologies for drug discovery .

作用機序

The mechanism of action of 4-Azido-3-chlorobenzyl bromide primarily involves its reactivity as an azido compound. The azido group is highly nucleophilic and can participate in various substitution reactions. In biological systems, the azido group can be used for bioorthogonal labeling, where it selectively reacts with specific functional groups without interfering with other biological processes .

類似化合物との比較

- 3-Azido-4-chlorobenzyl bromide

- 4-Azido-2-chlorobenzyl bromide

- 4-Azido-3-bromobenzyl chloride

Comparison: 4-Azido-3-chlorobenzyl bromide is unique due to the specific positioning of the azido and bromomethyl groups on the chlorobenzene ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and applications due to steric and electronic effects .

生物活性

4-Azido-3-chlorobenzyl bromide (CAS No. 193887-70-6) is a compound of interest in medicinal chemistry due to its potential applications in biological systems, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H6BrClN4

- Molecular Weight : 251.50 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves the bromination of 4-azido-3-chlorotoluene using bromine in a controlled environment. The process can be optimized using microfluidic techniques to enhance selectivity and yield, minimizing byproducts such as dibrominated compounds .

The biological activity of this compound is primarily attributed to its azido group, which can participate in various chemical reactions, including click chemistry. This property allows it to form stable conjugates with biomolecules, facilitating targeted drug delivery and the study of biological pathways .

Antimicrobial Properties

Research indicates that compounds containing azido groups exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting potential applications as antimicrobial agents .

Neuroprotective Effects

In related studies, azide-containing compounds have been evaluated for neuroprotective effects. For example, compounds similar to this compound have demonstrated the ability to protect neurons from apoptotic cell death in models of neurodegenerative diseases. This suggests that derivatives may be useful in developing treatments for conditions like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Neuroprotection : A study focusing on azide derivatives found that they could significantly reduce neuronal death in animal models by stabilizing mitochondrial function during stress conditions .

- Antibacterial Activity : Research demonstrated that specific derivatives of azido compounds inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibacterial agents .

- Chemical Biology Applications : The compound has been utilized in chemical biology for labeling and tracking biomolecules due to its ability to form stable conjugates through click chemistry reactions .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-azido-4-(bromomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-4-5-1-2-7(11-12-10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLVILKXNKDWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467306 | |

| Record name | 4-AZIDO-3-CHLOROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193887-70-6 | |

| Record name | 4-AZIDO-3-CHLOROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。